molecular formula C9H10N2S B13254601 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine

1-(Ethylsulfanyl)imidazo[1,5-a]pyridine

Cat. No.: B13254601
M. Wt: 178.26 g/mol
InChI Key: MLGHHJIMHMJVKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of pyridin-2-ylmethanamine with aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) . Another approach involves the use of 1,3-diketones or malondialdehyde derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and TBHP are commonly used.

    Reduction: Sodium borohydride in ethanol is a typical reagent.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylsulfanyl)imidazo[1,5-a]pyridine stands out due to its ethylsulfanyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where other imidazo compounds may not be as effective .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-ethylsulfanylimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H10N2S/c1-2-12-9-8-5-3-4-6-11(8)7-10-9/h3-7H,2H2,1H3

InChI Key

MLGHHJIMHMJVKO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=CC=CN2C=N1

Origin of Product

United States

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